Hedyosumin A
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Overview
Description
Hedyosumin A is a natural product found in Hedyosmum orientale with data available.
Scientific Research Applications
Synthesis and Structure
Hedyosumin A, along with Hedyosumins B and C, has been a focus of synthetic organic chemistry due to its complex structure. The first and asymmetric total synthesis of these compounds was achieved from simple starting materials, leveraging methods like organocatalytic [4 + 3] cycloaddition reaction, intramolecular aldol condensation, and carboxymercuration/demercuration enabled lactonization. This synthesis was vital in establishing the absolute configurations of Hedyosumins A, B, and C (Sun et al., 2016).
Biological Activities and Applications
This compound has been isolated from the aerial parts of Hedyosmum orientale, a plant known for its various guaiane-type sesquiterpenoids. These compounds, including this compound, have shown potential biological activities. For instance, one of the related compounds, 9alpha-Hydroxyasterolide, demonstrated moderate activities against certain tumor cell lines, suggesting potential applications in cancer research or treatment (Su et al., 2008).
Hedyorienoids A and B, two sesquiterpenoid dimers from Hedyosmum orientale, where this compound was used as a precursor, have shown significant NF-κB inhibitory activity. This indicates potential anti-inflammatory applications and warrants further investigation into this compound and related compounds (Fan et al., 2018).
Ethnopharmacological Relevance and Potential
Hedyosmum species, from which this compound is derived, have been traditionally used for various ethnomedicinal purposes. The genus Hedyosmum represents a significant source of natural active compounds with reported analgesic, antinociceptive, antidepressant, anxiolytic, sedative, and hypnotic effects. This traditional usage and the preliminary scientific validation suggest that this compound and other compounds from this genus could have significant therapeutic potential, deserving further research from both ethnopharmacological and toxicological perspectives (Radice et al., 2019).
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1S,7R,8R,10S)-4,8-dimethyl-13-methylidene-11,14-dioxatetracyclo[6.5.1.01,10.03,7]tetradec-3-ene-5,12-dione |
InChI |
InChI=1S/C15H16O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h10,12H,2,4-6H2,1,3H3/t10-,12+,14-,15+/m1/s1 |
InChI Key |
KVLVLVUFTOCODT-BQPHKTIFSA-N |
Isomeric SMILES |
CC1=C2C[C@]34[C@H](C[C@]([C@@H]2CC1=O)(O3)C)OC(=O)C4=C |
Canonical SMILES |
CC1=C2CC34C(CC(C2CC1=O)(O3)C)OC(=O)C4=C |
Synonyms |
hedyosumin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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